Desfontainoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

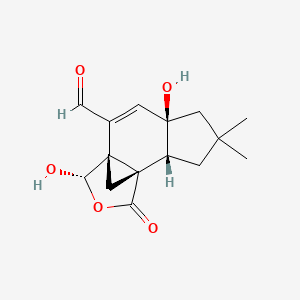

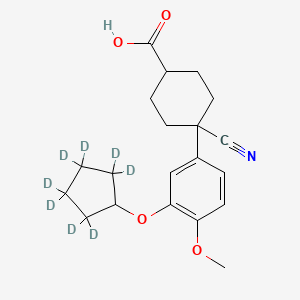

Desfontainoside is a natural product found in Desfontainia spinosa with data available.

Aplicaciones Científicas De Investigación

1. Chemotaxonomic Evidence and Novel Compounds

Desfontainoside, identified in the leaves and stems of Desfontainia spinosa, is part of a novel class of compounds consisting of ester-linked triterpene and seco-iridoid congeners. This compound provides chemotaxonomic evidence supporting the classification of Desfontainia in the Loganiaceae family. The presence of desfontainoside and related compounds in Desfontainia spinosa offers insight into the plant's unique chemical composition and potential applications in chemotaxonomy (Houghton & Lian, 1986).

2. Antiproliferative Potential

Iron chelators like desferrioxamine, which shares structural similarities with desfontainoside, have demonstrated potential as antiproliferative agents. Studies suggest that iron chelation can be an effective strategy against various types of cancer cells. This highlights the potential role of compounds like desfontainoside in cancer research and therapy, due to their iron-chelating properties (Richardson, Tran, & Ponka, 1995).

3. Antiviral Properties

Similar compounds to desfontainoside, such as desferrioxamine, have shown inhibitory effects on viral replication, such as in the case of human cytomegalovirus. This suggests a potential research avenue for desfontainoside in the study of antiviral therapies, especially in the context of viral diseases where iron metabolism plays a role (Činátl, Činátl, Rabenau, Gümbel, Kornhuber, & Doerr, 1994).

4. Iron Overload Treatment

Compounds structurally related to desfontainoside, such as desferrioxamine, have been widely used in treating iron overload conditions like thalassemia. Research on desfontainoside could provide new insights into more effective treatment strategies for iron overload diseases, given its potential as an iron chelator (Hershko, Konijn, & Link, 1998).

5. Blood Compatibility and Iron Chelation

Studies on desferrioxamine, related to desfontainoside, have demonstrated its effectiveness as an iron chelator with good blood compatibility. This makes it a candidate for developing non-toxic iron chelators with potential therapeutic applications, a research area that desfontainoside could also contribute to (Rossi, Mustafa, Jackson, Burt, Horte, Scott, & Kizhakkedathu, 2009).

Propiedades

Número CAS |

105470-65-3 |

|---|---|

Fórmula molecular |

C53H80O21 |

Peso molecular |

1053.202 |

Nombre IUPAC |

methyl (2S,3R,4S)-4-[2-[[(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-4-yl]methoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C53H80O21/c1-9-25-26(27(43(65)68-8)22-69-44(25)73-45-39(62)37(60)35(58)30(20-54)71-45)18-34(57)70-23-49(4)32-13-14-51(6)33(48(32,3)19-29(56)42(49)64)11-10-28-41-52(7,67)24(2)12-15-53(41,17-16-50(28,51)5)47(66)74-46-40(63)38(61)36(59)31(21-55)72-46/h9-10,22,24-26,29-33,35-42,44-46,54-56,58-64,67H,1,11-21,23H2,2-8H3/t24-,25-,26+,29-,30-,31-,32-,33-,35-,36-,37+,38+,39-,40-,41-,42+,44+,45+,46+,48+,49-,50-,51-,52-,53+/m1/s1 |

Clave InChI |

DZNGHAQRGZEQAX-XWNBIBGFSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)COC(=O)CC6C(C(OC=C6C(=O)OC)OC7C(C(C(C(O7)CO)O)O)O)C=C)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)